Home > Products > Screening Compounds P41844 > 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide
1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide -

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide

Catalog Number: EVT-13371098
CAS Number:
Molecular Formula: C11H15BrN4O
Molecular Weight: 299.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is a heterocyclic compound known for its unique fused imidazopyridine structure. The compound features a piperidine moiety at the 1-position of the imidazo ring, which enhances its pharmacological properties. The hydrobromide salt form improves solubility and stability, making it suitable for various applications in medicinal chemistry. This compound has garnered attention due to its potential as a therapeutic agent, particularly in the context of cancer and inflammation treatment.

Source and Classification

This compound falls under the category of imidazopyridines, which are known for their diverse biological activities. It is classified as a small organic molecule with significant implications in drug discovery and development. The specific CAS number for 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is 1955548-12-5, indicating its unique chemical identity in chemical databases.

Synthesis Analysis

Methods

The synthesis of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide typically involves multi-step organic reactions. Common synthetic routes include:

  1. Formation of the Imidazopyridine Core: This step may involve cyclization reactions that create the fused ring structure characteristic of imidazopyridines.
  2. Piperidine Substitution: The introduction of the piperidine moiety at the 1-position can be achieved through nucleophilic substitution or coupling reactions.
  3. Salt Formation: The final step involves reacting the base compound with hydrobromic acid to form the hydrobromide salt, enhancing solubility.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide is C11H16BrN4O. It has a molecular weight of 291.17 g/mol. The structure consists of a piperidine ring fused with an imidazopyridine system.

Data

Key structural data includes:

  • Molecular Weight: 291.17 g/mol
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 1
  • Topological Polar Surface Area: 57.3 Ų

These structural characteristics contribute to its biological activity and interaction with various targets.

Chemical Reactions Analysis

Reactions

The reactivity of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide can be attributed to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The piperidine nitrogen can participate in nucleophilic attacks on electrophilic centers.
  2. Acid-base Reactions: The presence of basic nitrogen atoms allows for protonation and deprotonation reactions.
  3. Complex Formation: The compound may form complexes with metal ions or other biological molecules, influencing its pharmacological properties.

Technical Details

Studies have shown that this compound interacts with specific biological targets such as poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair mechanisms.

Mechanism of Action

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide exhibits its pharmacological effects primarily through inhibition of PARP enzymes. This inhibition disrupts DNA repair processes in cancer cells, leading to increased cell death and enhanced efficacy when used in combination with other chemotherapeutic agents.

Process and Data

Research indicates that the binding affinity of this compound to PARP enzymes can be quantified using techniques such as surface plasmon resonance and X-ray crystallography. These studies provide insights into how structural modifications can enhance efficacy against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically presented as a solid hydrobromide salt with improved stability compared to its free base form. Its solubility characteristics make it suitable for various formulations in drug development.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not specified
  • Boiling Point: Not specified
  • Density: Not specified
    These properties are critical for understanding how the compound behaves under different conditions during synthesis and application.
Applications

The primary applications of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide include:

  1. Medicinal Chemistry: As a potential therapeutic agent targeting cancer and inflammatory diseases.
  2. Biochemical Research: In studies focused on DNA repair mechanisms and cellular signaling pathways.
  3. Drug Development: As a lead compound for designing new inhibitors targeting PARP enzymes.

This comprehensive analysis highlights the significance of 1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide in chemical research and its potential therapeutic applications in clinical settings. Further studies are essential to fully elucidate its mechanisms and optimize its use in drug development efforts.

Synthetic Methodologies and Optimization Strategies

Multi-Step Organic Synthesis Pathways for Imidazo[4,5-c]pyridine-Piperidine Hybrid Scaffolds

The synthesis of 1-(piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide requires sequential heterocycle construction and strategic functionalization. Two principal routes dominate:

Pathway A (Linear Assembly): This approach initiates with 4-aminopyridine-3-carboxylic acid derivatives. Nitration at C7 positions the nitro group for subsequent reduction and cyclization. The key step involves nucleophilic displacement of a 4-nitrophenoxy group at C6/C7 to introduce diversity early. Following reduction of the nitro group, cyclization with triethyl orthoformate generates the imidazo[4,5-c]pyridine core [5] [10]. Piperidine introduction occurs via N-alkylation using 4-bromopiperidine precursors, often protected as tert-butyl carbamates (Boc). Final Boc deprotection and hydrobromide salt formation yield the target compound. Typical yields for the cyclization step range from 60-75%, while N-alkylation efficiencies vary (50-85%) based on piperidine substituent sterics [3] [10].

Pathway B (Convergent Coupling): This method employs pre-formed imidazo[4,5-c]pyridin-2-one and 4-aminopiperidine building blocks. The imidazo[4,5-c]pyridin-2-one is synthesized from 3,4-diaminopyridine via oxidative cyclization or condensation with carbonyl equivalents. A critical advancement utilizes Curtius rearrangement: 4-(isocyanato)piperidine, generated in situ from the corresponding acyl azide, reacts with the imidazopyridine nitrogen under mild conditions (e.g., toluene, 80°C). This route achieves higher regioselectivity for N1-alkylation over O-alkylation compared to traditional SN2 methods, boosting overall yield to ~42% over 5 steps [3].

Table 1: Comparative Analysis of Synthetic Pathways

PathwayKey StepAdvantagesLimitationsOverall Yield Range
Linear AssemblyCyclization post-nitrophenoxy displacementEarly diversification potentialMultiple protection/deprotection steps25-35%
Convergent (Curtius)Isocyanate-piperidine couplingHigh N1-regioselectivity, fewer stepsSensitive azide intermediates38-45%

Catalytic Hydrogenation and Cyclization Techniques in Piperidine Ring Formation

Piperidine ring construction or modification is pivotal for introducing the 4-piperidyl moiety. Catalytic hydrogenation serves dual roles:

  • Piperidine Saturation: Pyridinium intermediates undergo high-pressure hydrogenation (5-10 atm H₂) over Pd/C (5-10%) or PtO₂ catalysts in alcoholic solvents (MeOH, EtOH). Temperature optimization (50-80°C) is critical to suppress N-dealkylation byproducts. In situ HCl or HBr addition enhances rate and selectivity by forming pyridinium salts, achieving >95% conversion with cis/trans isomer ratios controllable via catalyst selection (e.g., PtO₂ favors cis-isomer) [3] [6].

  • Reductive Cyclizations: For routes incorporating nitroaryl-piperidine precursors, hydrogenation simultaneously reduces nitro groups and facilitates intramolecular reductive amination. Pd/C in acetic acid solvent promotes cyclization to fused tetracyclic systems, though over-reduction of the imidazole ring remains a challenge mitigated by reaction monitoring and controlled H₂ uptake [7].

Microwave-assisted hydrogenation significantly accelerates these steps. For example, piperidin-4-one intermediates achieve full reduction in 15 minutes (100°C, 20 bar H₂, Pd/C) versus 12-24 hours conventionally, minimizing epimerization at C4 and improving diastereomeric purity to >98% [10].

Table 2: Hydrogenation Conditions for Key Intermediates

IntermediateCatalystSolventPressure (atm)Temp (°C)Conversion (%)Selectivity Issue
N-Boc-4-pyridylimidazopyridine10% Pd/CEtOH/HCl760>98N-Dealkylation (<5%)
4-(2-Nitrophenyl)piperidinone5% PtO₂AcOH57090Over-reduction (10-15%)

Salt Formation Strategies: Hydrobromide vs. Dihydrochloride Counterion Selection

Counterion selection profoundly impacts crystallinity, stability, and solubility. Hydrobromide salt formation is optimized via several approaches:

  • Slurry Conversion: The free base dissolved in anhydrous THF or acetonitrile is treated with aqueous HBr (48%). Hydrobromide salt precipitates upon cooling (0-5°C), yielding crystalline material with <0.5% chloride impurity. This avoids hygroscopicity issues common with direct HCl salts [4] [6].
  • Anti-Solvent Crystallization: Addition of hydrobromic acid to a DMSO/ethanol solution of the free base, followed by diethyl ether diffusion, yields large crystals suitable for X-ray diffraction and formulation.

Comparative studies with dihydrochloride salts reveal distinct properties:

  • Solubility: Hydrobromide exhibits 15-20% higher aqueous solubility (82 mg/mL vs. 68 mg/mL for dihydrochloride at 25°C) due to lower lattice energy, confirmed by DSC analysis [1] [8].
  • Hygroscopicity: Dihydrochloride absorbs 3.2% w/w moisture at 75% RH versus 1.8% for hydrobromide, impacting long-term storage stability.
  • Thermal Stability: Hydrobromide decomposes at 248°C (TGA onset), whereas dihydrochloride decomposes at 232°C. HBr’s larger ionic radius contributes to a more stable crystal lattice [6].

Table 3: Physicochemical Properties of Salt Forms

PropertyHydrobromide SaltDihydrochloride SaltSignificance
Aqueous Solubility (25°C)82 ± 3 mg/mL68 ± 2 mg/mLEnhanced bioavailability potential
Hygroscopicity (75% RH)1.8% w/w3.2% w/wImproved storage stability
DSC Decomposition Onset248°C232°CHigher thermal stability
Crystal HabitPrismatic needlesAmorphous aggregatesEase of filtration and processing

Stereochemical Considerations in Imidazo[4,5-c]pyridine-Piperidine Conformational Dynamics

The piperidine ring adopts distinct conformations influencing bioactive orientation:

  • Chair-Boat Equilibria: NMR coupling constants (³JHH) and NOESY correlations reveal rapid chair-chair inversion (ΔG‡ ~42 kJ/mol). The N1-substituent prefers equatorial orientation, minimizing 1,3-diaxial interactions with C3 and C5 protons. At C4, the imidazopyridine attachment locks the piperidine in either chair (preferred) or twist-boat conformation depending on solvent polarity. Polar solvents (DMSO) stabilize chair conformers (95% population), while apolar solvents (CDCl₃) increase twist-boat contribution to ~30% [2] [9].
  • Torsional Constraints: The C4-N bond rotation is restricted (energy barrier ~15 kcal/mol), limiting rotational freedom. Density Functional Theory (DFT) calculations (B3LYP/6-31G) identify two energy minima: *gauche (Φ = 60°) and anti (Φ = 180°). The gauche conformer predominates (80%) due to favorable intramolecular H-bonding between the imidazole N-H and piperidine C3-H in nonpolar environments [7] [9].
  • Electronic Effects: Protonation at piperidine N significantly flattens the ring (puckering amplitude reduced by 20%), enhancing planarity with the imidazopyridine system. This conformational shift optimizes hydrogen-bond donor capacity, crucial for receptor binding in bioactive analogs.

Table 4: Conformational Analysis Parameters

ParameterTechniqueFree Base ValueProtonated (HBr Salt) ValueBiological Implication
Chair-Twist Energy BarrierVT-NMR42 kJ/mol38 kJ/molReduced flexibility upon protonation
Predominant Torsion (Φ)DFT Calculations60° (gauche)175° (anti)Aligned H-bonding orientation
Puckering Amplitude (θ)X-ray Crystallography44.5°35.2°Enhanced planarity for target interaction

Properties

Product Name

1-(Piperidin-4-yl)-1H,2H,3H-imidazo[4,5-c]pyridin-2-one hydrobromide

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-c]pyridin-2-one;hydrobromide

Molecular Formula

C11H15BrN4O

Molecular Weight

299.17 g/mol

InChI

InChI=1S/C11H14N4O.BrH/c16-11-14-9-7-13-6-3-10(9)15(11)8-1-4-12-5-2-8;/h3,6-8,12H,1-2,4-5H2,(H,14,16);1H

InChI Key

JZHHPNNUNXXRPX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=NC=C3)NC2=O.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.